molecular formula C8H16O2 B1359954 Ethyl 2-ethylbutanoate CAS No. 2983-38-2

Ethyl 2-ethylbutanoate

Cat. No.: B1359954
CAS No.: 2983-38-2
M. Wt: 144.21 g/mol
InChI Key: MJGSLNIPTRPYJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Etzadroxil is synthesized through the esterification of carboxylic acid with ethanol. The reaction typically involves the use of hydrochloric acid in dioxane as a catalyst. The solution is stirred at 40°C for 18 hours, then concentrated in vacuo, purified by reverse-phase flash chromatography, and dried using lyophilization .

Industrial Production Methods

In industrial settings, the production of etzadroxil involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Etzadroxil undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in etzadroxil can be hydrolyzed to release the active sulopenem.

    Oxidation and Reduction: These reactions are less common for etzadroxil but can occur under specific conditions.

    Substitution: Etzadroxil can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Sulopenem and ethanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced forms of the ester group.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Flavoring Agents

Ethyl 2-ethylbutanoate is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It enhances the taste of various products, including:

  • Candies
  • Beverages
  • Baked Goods

The compound's fruity scent makes it particularly valuable in creating artificial flavors that mimic natural fruit essences. Studies have shown that esters like this compound contribute significantly to the overall flavor profile of food products .

Fragrance Industry

In the fragrance industry, this compound serves as a key ingredient in perfumes and cosmetics. Its ability to provide a refreshing and appealing scent makes it a popular choice among manufacturers. The compound is often utilized in:

  • Perfumes
  • Aromatherapy Products
  • Personal Care Items

The pleasant aroma of this compound enhances consumer appeal and adds value to personal care products .

Solvent Applications

This compound functions as an effective solvent in various industrial processes. Its properties make it suitable for:

  • Paints and Coatings : It aids in dissolving other substances, improving application properties.
  • Chemical Manufacturing : As a solvent, it facilitates reactions and the production of other chemicals.

The compound's solvent capabilities are essential for ensuring product consistency and quality in manufacturing processes .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in laboratories and manufacturing settings. This compound is employed for:

  • Producing Esters : It acts as a precursor for synthesizing various esters and derivatives.
  • Research Applications : Its structure allows for modifications that can lead to new compounds with specific properties.

The versatility of this compound makes it valuable in developing new materials and chemicals .

Case Study 1: Flavor Profile Enhancement

A study conducted on the use of this compound in beverage formulations demonstrated that its addition significantly improved the overall flavor profile. The sensory evaluation indicated that beverages containing this ester were preferred over those without it, highlighting its effectiveness as a flavor enhancer .

Case Study 2: Perfume Formulation

In the formulation of a popular perfume, this compound was included to provide a fruity top note. Consumer feedback revealed that this ingredient was pivotal in creating an appealing scent, leading to increased sales and positive reviews .

Data Table: Summary of Applications

Application AreaDescriptionExamples
Flavoring AgentsEnhances taste through fruity aromaCandies, Beverages
Fragrance IndustryKey ingredient in perfumes and cosmeticsPersonal Care Products
Solvent ApplicationsEffective solvent for paints and chemical processesIndustrial Coatings
Chemical SynthesisUsed to produce esters and derivativesLaboratory Reactions

Mechanism of Action

Etzadroxil acts as a prodrug that is hydrolyzed in the body to release the active sulopenem. Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding proteins, inhibiting peptidoglycan cross-linking in bacterial cell walls. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etzadroxil is unique due to its role as a prodrug, enhancing the bioavailability of sulopenem. This property allows for oral administration, making it a valuable option for outpatient treatment of bacterial infections .

Properties

IUPAC Name

ethyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGSLNIPTRPYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183963
Record name Ethyl 2-ethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156.00 to 157.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865 - 0.871
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2983-38-2
Record name Ethyl 2-ethylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2983-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-ethylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-ethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-ETHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZB2G5FF44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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